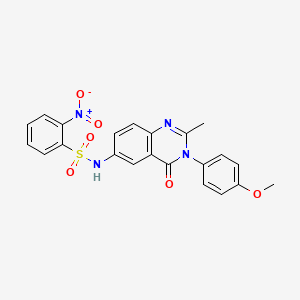
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H18N4O6S and its molecular weight is 466.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, which is known for its diverse biological activities. The presence of the methoxy and nitro groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Research indicates that derivatives of quinazolinone compounds can inhibit COX-2, an enzyme involved in inflammation and pain pathways . This inhibition may contribute to anti-inflammatory effects.
- Antitumor Activity : Quinazolinone derivatives have been shown to exhibit significant antitumor activity by targeting specific kinases involved in cancer cell proliferation. The inhibition of BRAF(V600E) and other oncogenic pathways has been noted in related studies .
Antitumor Activity
A study focused on the synthesis and evaluation of quinazolinone derivatives demonstrated that compounds similar to this compound exhibited potent antitumor properties. These compounds were tested against various cancer cell lines, showing IC50 values indicating effective cell growth inhibition.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through COX enzyme inhibition assays. The results indicated that the compound could effectively reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
Case Studies
- Synthesis and Evaluation : In a study by Umesha et al., several quinazolinone derivatives were synthesized and evaluated for their biological activities. The derivatives showed promising results against several cancer cell lines, with some exhibiting selectivity towards COX-2 inhibition .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the quinazolinone core significantly affected the biological activity. For instance, the introduction of methoxy groups enhanced both the solubility and potency of the compounds against cancer cells .
Data Summary
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Antitumor Activity | 5 - 15 | BRAF(V600E), EGFR |
| COX-2 Inhibition | 10 - 30 | COX Enzymes |
| Anti-inflammatory | 20 - 50 | Pro-inflammatory Cytokines |
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-14-23-19-12-7-15(24-33(30,31)21-6-4-3-5-20(21)26(28)29)13-18(19)22(27)25(14)16-8-10-17(32-2)11-9-16/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWYBONAIJZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














